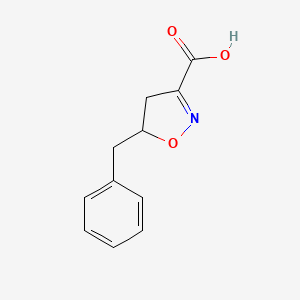
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that features a triazole ring fused with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated triazole derivatives.
Applications De Recherche Scientifique
5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole-3-thione derivatives: These compounds share the triazole-thione core structure but differ in the substituents attached to the triazole ring.
Naphthyl-substituted heterocycles: Compounds such as naphthyl-substituted pyrazoles and isoxazoles.
Uniqueness
5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3(2H)-thione is unique due to its combination of the naphthalene moiety with the triazole-thione structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with specific desired properties .
Propriétés
Numéro CAS |
7271-54-7 |
|---|---|
Formule moléculaire |
C12H9N3S |
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
5-naphthalen-1-yl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C12H9N3S/c16-12-13-11(14-15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,13,14,15,16) |
Clé InChI |
ZFBUMSNXMBBNCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=S)NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)






![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)



